![molecular formula C21H21NO5 B14631756 4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate CAS No. 57373-88-3](/img/structure/B14631756.png)
4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate is an organic compound with the molecular formula C23H23NO5 It is a derivative of benzoic acid and is characterized by the presence of a cyanophenyl group and a hexyloxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate typically involves the esterification of 4-cyanophenol with 4-{[(hexyloxy)carbonyl]oxy}benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical processes. The cyanophenyl group plays a crucial role in the compound’s binding affinity and specificity, while the hexyloxycarbonyl group contributes to its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyanophenyl 4-{[(methyloxy)carbonyl]oxy}benzoate
- 4-Cyanophenyl 4-{[(ethyloxy)carbonyl]oxy}benzoate
- 4-Cyanophenyl 4-{[(propyloxy)carbonyl]oxy}benzoate
Uniqueness
4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. The hexyloxycarbonyl group provides enhanced solubility and stability compared to shorter alkyl chain derivatives, making it more suitable for certain applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
57373-88-3 |
|---|---|
Formule moléculaire |
C21H21NO5 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
(4-cyanophenyl) 4-hexoxycarbonyloxybenzoate |
InChI |
InChI=1S/C21H21NO5/c1-2-3-4-5-14-25-21(24)27-19-12-8-17(9-13-19)20(23)26-18-10-6-16(15-22)7-11-18/h6-13H,2-5,14H2,1H3 |
Clé InChI |
NUOKNPPRKJVKJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
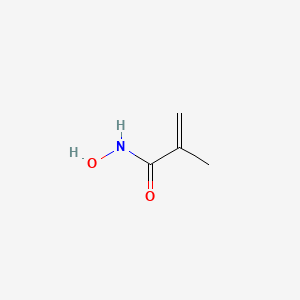
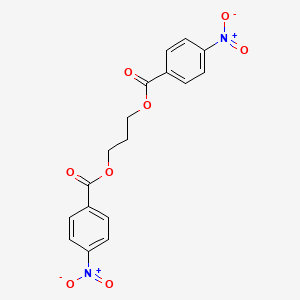

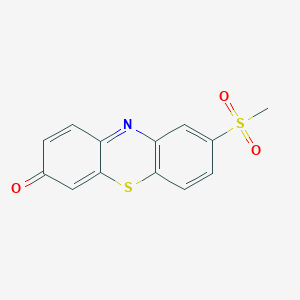
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)
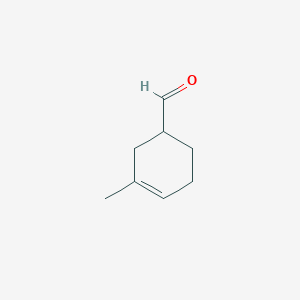
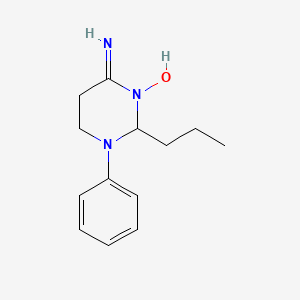
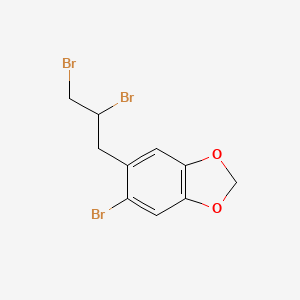
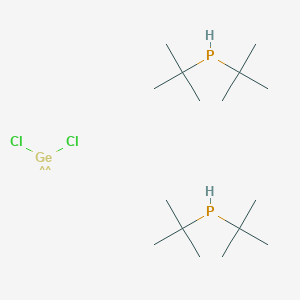
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
